7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS/c19-13-5-3-4-12(8-13)15-10-24-17-16(15)21-11-22(18(17)23)9-14-6-1-2-7-20-14/h1-8,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPYZOLDDXLQAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H12FN3OS. Its structure includes:
- Thieno[3,2-d]pyrimidine core : A bicyclic structure that provides a scaffold for biological activity.
- 3-Fluorophenyl group : Enhances electronic properties and may influence interactions with biological targets.
- Pyridin-2-ylmethyl group : Contributes to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of cancer research. It has shown promise as an inhibitor of various protein kinases, particularly those involved in cancer cell proliferation.
- EGFR Inhibition : The compound exhibits inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in many cancers. In vitro studies have demonstrated that it can effectively inhibit EGFR kinase activity, suggesting its potential as an anticancer agent .
- Antitumor Activity : The compound has been tested against several cancer cell lines, showing significant cytotoxic effects. For instance, compounds derived from similar thienopyrimidine structures have demonstrated low IC50 values (e.g., 0.55 μM against SU-DHL-6 cells), indicating potent antitumor activity .
Table 1: Biological Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SU-DHL-6 | 0.55 | EGFR inhibition |
| WSU-DLCL-2 | 0.95 | EGFR inhibition |
| K562 | 1.68 | EGFR inhibition |
| HEK293T | 15.09 | Low toxicity |
Case Studies
- Inhibition of Cancer Cell Proliferation : A study evaluated the compound's effect on various cancer cell lines, including NCI-H1975 and A549. The results indicated a substantial reduction in cell viability at concentrations correlating with EGFR inhibition .
- Structure-Activity Relationship (SAR) : Research into the SAR of thienopyrimidine derivatives revealed that specific modifications to the core structure could enhance potency against targeted kinases while maintaining selectivity .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of thieno[3,2-d]pyrimidinones are highly dependent on substitutions at positions 3 and 5. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Key Observations
Role of 7-Position Substitution: The 3-fluorophenyl group at position 7 is shared with the compound in . Fluorine’s electron-withdrawing nature may enhance metabolic stability and influence binding affinity in biological targets.
Impact of 3-Position Substitution: The pyridin-2-ylmethyl group in the target compound provides a heteroaromatic system, which may improve solubility compared to purely hydrophobic substituents (e.g., 4-chlorophenyl in ). Methyl or cyclopentylamino groups (e.g., ) at position 3 have been linked to enhanced enzyme inhibition (e.g., PDE7), suggesting that steric and electronic tuning at this position is critical for activity.
Melting Point Trends :
- Methoxy-substituted derivatives (e.g., 12a in ) exhibit higher melting points (241–243°C) due to increased crystallinity from polar groups.
- Hydrophobic substituents (e.g., benzyl in ) may reduce melting points, though data gaps limit direct comparisons.
Biological Activity: While the target compound’s activity is unreported, analogs with cyclopentylamino () or piperazinyl () groups show potent enzyme inhibition, highlighting the importance of nitrogen-containing substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
